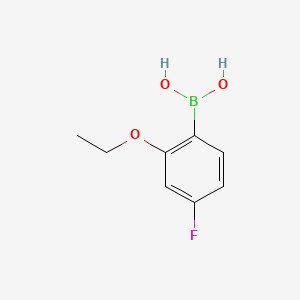

2-Ethoxy-4-fluorophenylboronic acid

描述

Significance and Research Context of Organoboron Compounds

Organoboron compounds, characterized by a carbon-boron bond, are fundamental reagents in organic synthesis. fiveable.mewikipedia.org Their stability, low toxicity, and versatility make them preferred building blocks for constructing complex molecules. fiveable.meboronmolecular.comnumberanalytics.com

Boronic acids, a subclass of organoboron compounds with the general formula R-B(OH)₂, are widely utilized as intermediates in a variety of chemical reactions. wikipedia.orglabinsights.nl They are particularly crucial in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. boronmolecular.comwikipedia.orgnih.gov This reaction has revolutionized the synthesis of pharmaceuticals and other fine chemicals. boronmolecular.comdergipark.org.tr Boronic acids are also employed in other significant reactions like the Chan-Lam coupling, which forms carbon-nitrogen and carbon-oxygen bonds. wikipedia.org Their ability to form reversible covalent complexes with molecules like sugars and amino acids also makes them valuable in molecular recognition. boronmolecular.comwikipedia.orginterchim.com

The introduction of fluorine atoms into phenylboronic acids significantly influences their chemical properties. Fluorination increases the acidity of the boronic acid, a crucial factor for its interaction with other molecules. nih.gov This enhanced acidity can lead to improved reactivity and selectivity in chemical transformations. innospk.com The position of the fluorine substituent on the phenyl ring plays a key role in determining the extent of this effect. nih.gov For instance, the presence of fluorine can be advantageous in creating more effective catalysts and sensors. acs.org This modification is particularly relevant in the development of new pharmaceutical agents and advanced materials. innospk.com

Interdisciplinary Relevance in Academic and Industrial Research

The unique properties of 2-Ethoxy-4-fluorophenylboronic acid and related compounds have led to their application across multiple scientific disciplines.

Boronic acids have emerged as a significant class of compounds in medicinal chemistry, a shift largely inspired by the success of the proteasome inhibitor bortezomib (B1684674) (Velcade), a boronic acid-containing drug approved for treating multiple myeloma. nih.govmdpi.comrsc.org The boron atom in these compounds can interact with biological targets, such as the active sites of enzymes. wikipedia.orgmdpi.com This has led to the development of other approved drugs like ixazomib (B1672701) and vaborbactam. nih.govmdpi.com The ability of boronic acids to form reversible bonds with biological molecules makes them attractive for designing enzyme inhibitors and therapeutic agents for a range of diseases, including cancer and bacterial infections. rsc.orgresearchgate.net

In materials science, boronic acids are utilized in the creation of functional materials with customized properties. boronmolecular.com Their ability to form reversible bonds allows for the development of "smart" materials that can respond to specific stimuli, such as changes in pH or the presence of certain molecules. acs.org This has led to applications in areas like electronics, optics, and energy storage. boronmolecular.com For example, boronic acid derivatives have been incorporated into polymers to create materials for controlled drug release and have been used to functionalize surfaces for applications in nanotechnology. acs.orgnih.govresearchgate.net

The capacity of boronic acids to bind with diols, such as those found in saccharides (sugars), forms the basis of their use in chemical biology and sensing. nih.govresearchgate.netnih.gov This interaction allows for the development of sensors for detecting and quantifying biologically important molecules like glucose. nih.govrsc.org These sensors can be designed to produce a fluorescent or electrochemical signal upon binding to their target. nih.govrsc.org This technology has applications in medical diagnostics, environmental monitoring, and the study of biological processes. labinsights.nlrsc.org Boronic acids have been used to create sensors for a variety of analytes, including carbohydrates, amino acids, and even bacteria. labinsights.nlnih.govbath.ac.uk

Structure

2D Structure

属性

IUPAC Name |

(2-ethoxy-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJKVQYVILAKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584280 | |

| Record name | (2-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-58-2 | |

| Record name | (2-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-4-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Routes for 2 Ethoxy 4 Fluorophenylboronic Acid

Classical and Contemporary Synthetic Strategies for Arylboronic Acids

The preparation of arylboronic acids has traditionally relied on the reaction of organometallic reagents with borate (B1201080) esters. More recent decades have seen the rise of palladium-catalyzed methods, offering milder conditions and broader functional group tolerance.

One of the most established methods for synthesizing arylboronic acids involves the use of organolithium or Grignard reagents. nih.govgoogle.com These highly reactive organometallic species are typically generated from the corresponding aryl halide and then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to prevent multiple additions to the boron center. google.commdpi.comacs.org

Lithium-Halogen Exchange: This method involves the reaction of an aryl halide with an organolithium reagent, commonly n-butyllithium or tert-butyllithium, to form an aryllithium species. wikipedia.orgprinceton.edu This is a rapid exchange reaction, with rates following the trend of I > Br > Cl. wikipedia.orgprinceton.edu The resulting aryllithium is then quenched with a trialkyl borate at very low temperatures (e.g., -78 °C) to form the boronic ester, which is subsequently hydrolyzed to the boronic acid. google.comacs.org The low temperature is crucial to control the high reactivity of the organolithium reagent. google.com

Grignard Reactions: Similar to the organolithium approach, Grignard reagents (arylmagnesium halides) are prepared by reacting an aryl halide with magnesium metal. google.comyoutube.com These reagents are then reacted with a trialkyl borate. google.comgoogle.com While generally less reactive than their organolithium counterparts, careful temperature control is still necessary to achieve good yields of the desired arylboronic acid. google.comnih.gov An improved "one-pot" method for synthesizing certain alkyl-phenylboronic acids using Grignard reagents has been developed, though its applicability can be substrate-dependent. nih.gov

A significant advantage of these organometallic methods is their broad applicability. However, a notable drawback is their limited tolerance for certain functional groups that are incompatible with the highly basic and nucleophilic nature of organolithium and Grignard reagents. nih.gov

To address the functional group compatibility issues of classical organometallic methods, the palladium-catalyzed Miyaura borylation reaction has emerged as a powerful and versatile alternative for the synthesis of arylboronic esters. nih.govbeilstein-journals.org This reaction involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.orgrsc.orgrsc.org

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to afford the arylboronate ester and regenerate the catalyst. A variety of palladium catalysts and ligands have been developed to optimize this process for a wide range of substrates. beilstein-journals.orgacs.org The use of bulky, electron-rich phosphine (B1218219) ligands is common. The reaction is generally tolerant of a wide array of functional groups, including esters, ketones, and nitro groups. organic-chemistry.org

Recent advancements have focused on developing more sustainable and efficient protocols, such as performing the reaction at room temperature, in greener solvents like polyethylene (B3416737) glycol (PEG), or even under solvent-free mechanochemical conditions using ball milling. nih.govbeilstein-journals.orgrsc.org These developments have significantly enhanced the practical utility and environmental footprint of the Miyaura borylation. beilstein-journals.orgrsc.org

Targeted Synthesis of 2-Ethoxy-4-fluorophenylboronic Acid

The synthesis of the specific compound, this compound, can be achieved using the general methods described above. The starting material would typically be 1-bromo-2-ethoxy-4-fluorobenzene (B1520067) or 1-iodo-2-ethoxy-4-fluorobenzene.

Optimizing the synthesis of this compound involves a systematic investigation of various reaction parameters to maximize yield and purity. researchgate.netsemanticscholar.orgucla.eduscielo.br

For organometallic routes , key parameters to optimize include:

Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard. google.com

Temperature: Strict control of low temperatures (e.g., -78 °C for lithium-halogen exchange, 0 °C to -10 °C for Grignard reactions) is critical to prevent side reactions. acs.orggoogle.com

Reagent Stoichiometry: The molar ratio of the organometallic reagent to the trialkyl borate can influence the product distribution. google.comnih.gov

Hydrolysis Conditions: The final hydrolysis step to convert the boronic ester to the boronic acid is typically performed with aqueous acid. google.com

For the Miyaura borylation , optimization would focus on:

Catalyst System: Screening different palladium precursors (e.g., Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligands is crucial. organic-chemistry.org

Base: The choice of base (e.g., KOAc, K₃PO₄, Et₃N) can significantly impact the reaction efficiency. rsc.orgorganic-chemistry.org

Solvent: While traditional organic solvents are used, greener alternatives are being explored. rsc.org

Temperature and Reaction Time: These parameters are adjusted to ensure complete conversion while minimizing byproduct formation. scielo.br

The table below summarizes typical conditions that can be optimized for the synthesis.

| Parameter | Organometallic Routes | Miyaura Borylation |

| Starting Material | 1-Bromo- or 1-Iodo-2-ethoxy-4-fluorobenzene | 1-Bromo- or 1-Iodo-2-ethoxy-4-fluorobenzene |

| Reagents | n-BuLi or Mg; Trialkyl borate | Bis(pinacolato)diboron |

| Catalyst | None | Palladium complex (e.g., PdCl₂(dppf)) |

| Solvent | Anhydrous Ether, THF | Toluene (B28343), Dioxane, PEG |

| Base | None (during borylation) | KOAc, K₃PO₄, Cs₂CO₃ |

| Temperature | -78 °C to 0 °C | Room Temperature to 100 °C |

This table presents a generalized overview of reaction conditions for the synthesis of arylboronic acids, which would be adapted for the specific synthesis of this compound.

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several important considerations to ensure safety, cost-effectiveness, and efficiency.

Cost of Raw Materials: The choice between a Grignard-based process and a palladium-catalyzed route can be heavily influenced by the relative costs of magnesium, butyllithium, palladium catalysts, and diboron reagents. google.com

Process Safety: The highly reactive and often pyrophoric nature of organolithium reagents requires specialized handling and equipment for large-scale operations. Grignard reagents are generally considered safer for industrial applications. The flammability of ethereal solvents also poses a significant safety risk.

Reaction Throughput and Cycle Time: "One-pot" procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are highly desirable for improving efficiency and reducing waste. nih.gov Continuous flow reactors are also being explored as a means to improve safety, control, and throughput for organolithium chemistry. organic-chemistry.org

Waste Management and Sustainability: The environmental impact of the synthesis is a growing concern. This includes minimizing the use of hazardous solvents and reagents, and developing methods for catalyst recycling, particularly for expensive palladium catalysts. rsc.org

Purification: Developing efficient and scalable purification methods, such as crystallization, is crucial for obtaining the final product with the required purity for its intended applications.

Derivatization and Functionalization of the Boronic Acid Moiety

The boronic acid group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding its synthetic utility. nih.gov

One of the most common transformations is the oxidation of the boronic ester to the corresponding phenol (B47542) using an oxidizing agent like hydrogen peroxide under basic conditions. nih.gov This provides a route to 2-ethoxy-4-fluorophenol.

The boronic acid can also be converted into other boron derivatives. For instance, reaction with pinacol (B44631) yields the corresponding pinacol boronate ester . These esters are often more stable, easier to handle and purify than the corresponding boronic acids, and are widely used in Suzuki-Miyaura cross-coupling reactions. rsc.org N-methyliminodiacetic acid (MIDA) boronates are another class of stable derivatives that can serve as protecting groups for the boronic acid functionality. rsc.org

Furthermore, the carbon-boron bond itself can participate in a range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. rsc.org While the Suzuki-Miyaura reaction is the most prominent example, other transformations include Chan-Lam coupling for the formation of C-N and C-O bonds. The boronic acid can also be a precursor for the synthesis of diarylborinic acids. mdpi.com

The table below lists some potential derivatization products of this compound.

| Derivative | Reagents/Conditions |

| 2-Ethoxy-4-fluorophenol | H₂O₂, NaOH |

| 2-(2-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pinacol |

| 2-Ethoxy-4-fluorophenyl MIDA boronate | N-methyliminodiacetic acid |

| Biaryl compounds | Aryl halide, Pd catalyst (Suzuki-Miyaura coupling) |

This table illustrates potential derivatizations of the boronic acid moiety.

Formation of Boronate Esters for Enhanced Stability and Reactivity

Boronic acids are frequently converted into boronate esters to enhance their stability, facilitate purification, and in some cases, tune their reactivity in subsequent reactions. The formation of a boronate ester masks the hydrophilic and often reactive B(OH)2 group, rendering the compound more soluble in organic solvents and less prone to side reactions such as protodeboronation.

A common and effective method for the formation of boronate esters is the reaction of the boronic acid with a diol, such as pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This reaction is typically performed under dehydrating conditions, often involving azeotropic removal of water with a suitable solvent like toluene, to drive the equilibrium towards the ester product.

While specific literature detailing the synthesis of the pinacol ester of this compound is not extensively available in peer-reviewed journals, the general procedure is well-established. The reaction would involve refluxing this compound with pinacol in a solvent like toluene with a Dean-Stark apparatus to remove the water formed during the reaction.

Table 1: General Conditions for Pinacol Ester Formation

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | Pinacol | Toluene | Reflux, Dean-Stark | 2-(2-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

The resulting boronate ester, 2-(2-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exhibits increased stability towards air and moisture compared to the parent boronic acid, making it an ideal intermediate for storage and for use in anhydrous reaction conditions, such as in certain Suzuki-Miyaura coupling reactions. nih.gov The enhanced stability is attributed to the steric bulk of the pinacol group and the formation of a more robust cyclic system around the boron atom.

Exploration of Anhydride (B1165640) Forms and Their Implications in Synthesis

A noteworthy characteristic of boronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration. clockss.org Commercial samples of this compound are often supplied containing varying amounts of its corresponding boroxine (B1236090). google.comcookechem.com This is a result of the equilibrium that exists between the monomeric boronic acid and the trimeric anhydride.

The formation of the boroxine is a reversible process, with the equilibrium position being influenced by the presence of water. In anhydrous conditions, the boroxine form is favored, while in the presence of water, hydrolysis readily occurs to regenerate the monomeric boronic acid.

Figure 1: Equilibrium between this compound and its Boroxine

The presence of the boroxine form has significant implications for synthesis. In reactions like the Suzuki-Miyaura coupling, the active species that participates in the transmetalation step of the catalytic cycle is the boronic acid. Therefore, if the boronic acid is present predominantly as its boroxine, it must first hydrolyze to the monomeric form before it can react. clockss.org

A patent for the synthesis of COMT inhibitors mentions the use of this compound in a Suzuki coupling reaction to form a biaryl compound. google.com While specific details on the handling of the anhydride form are not provided, the successful outcome of the reaction suggests that the conditions employed were sufficient to promote the necessary conversion of the boroxine to the active boronic acid.

Mechanistic Investigations and Theoretical Studies of 2 Ethoxy 4 Fluorophenylboronic Acid

Reaction Mechanisms Involving Boronic Acids

Arylboronic acids are versatile precursors in a multitude of transition metal-mediated and metal-free cross-coupling reactions for constructing C-C, C-N, C-O, and other C-X bonds. rsc.org Their utility, particularly in the renowned Suzuki-Miyaura cross-coupling reaction, is well-established. rsc.orgrsc.org However, the efficiency of these reactions is often influenced by side reactions, the most common being protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. rsc.orgwikipedia.org Understanding the mechanisms of both the desired coupling and the undesired degradation is crucial for optimizing synthetic protocols.

The transmetalation step is a critical, often rate-limiting, phase in the catalytic cycle of Suzuki-Miyaura cross-coupling reactions. rsc.orgchembites.org It involves the transfer of the organic group (in this case, the 2-ethoxy-4-fluorophenyl moiety) from the boron atom to the palladium(II) center. rsc.org The exact mechanism of this transfer has been a subject of extensive debate, with two primary pathways being proposed: the boronate pathway and the oxo-palladium pathway. chembites.orgnih.govrsc.org

The differentiation between the boronate and oxo-palladium pathways hinges on the initial activation step induced by the base, which is essential for the reaction to proceed. rsc.orgorganic-chemistry.org

The Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide (B78521) or alkoxide) first reacts with the Lewis acidic boronic acid, R-B(OH)₂, to form a more nucleophilic, tetra-coordinate boronate species, [R-B(OH)₃]⁻. nih.govrsc.orgacs.org This activated boronate then reacts with the arylpalladium(II) halide complex, [Ar-Pd-X], to transfer the aryl group to the palladium center. acs.org This pathway was initially proposed based on the observation that the addition of a base like sodium ethoxide was necessary to activate the coupling of alkenylboronates. acs.org

The Oxo-Palladium Pathway (Path B): This alternative pathway posits that the base first reacts with the arylpalladium(II) halide complex to displace the halide and form a more reactive arylpalladium(II) hydroxide or alkoxide complex, [Ar-Pd-OH]. nih.govrsc.orgacs.org This palladium-hydroxo species then reacts with the neutral boronic acid. nih.gov

Systematic studies by Hartwig and others have provided significant insights into which pathway predominates. By isolating and reacting the proposed intermediates, they demonstrated that the reaction between an arylpalladium hydroxo complex and a neutral arylboronic acid (oxo-palladium pathway) is significantly faster—by several orders of magnitude—than the reaction between an arylpalladium halide complex and an aryltrihydroxyborate (boronate pathway) under typical Suzuki-Miyaura conditions involving weak bases and aqueous solvents. chembites.orgnih.govrsc.orgacs.org This large difference in reaction rates suggests that the oxo-palladium pathway is the primary mechanism for transmetalation in many cases. nih.govacs.org However, the dominant pathway can be influenced by the specific reaction conditions, such as the base and solvent system used. researchgate.net For instance, studies using potassium trimethylsilanolate (TMSOK) as the base under anhydrous conditions have shown evidence for the boronate pathway being operative. nih.gov

Table 1: Comparison of Transmetalation Pathways

| Pathway | Initial Step | Boron Species | Palladium Species | General Conditions |

|---|---|---|---|---|

| Boronate Pathway | Base activates boronic acid | [R-B(OH)₃]⁻ (Boronate) | Ar-Pd-X (Halide complex) | Anhydrous conditions, specific bases (e.g., TMSOK) nih.gov |

| Oxo-Palladium Pathway | Base activates Pd-halide complex | R-B(OH)₂ (Neutral boronic acid) | Ar-Pd-OH (Hydroxo complex) | Aqueous solvents, weak bases (e.g., carbonates) chembites.orgnih.gov |

The base plays multiple, sometimes conflicting, roles in Suzuki-Miyaura reactions. researchgate.net Its primary positive function is to facilitate transmetalation by enabling either the formation of the reactive boronate or the palladium-hydroxo complex. organic-chemistry.orgresearchgate.netdeepdyve.com The choice and amount of base can significantly impact reaction kinetics and selectivity.

The reactivity of the boronic acid is linked to its pKa. Studies have shown that when competing boronic acids are present, using a smaller amount of base favors the reaction of the boronic acid with the lower pKa (the stronger acid). researchgate.netdeepdyve.com This is because the stronger acid is more readily converted into the reactive borate (B1201080) anion, [R-B(OH)₃]⁻. deepdyve.com This relationship confirms that the main role of the base is often to increase the nucleophilicity of the organoboron species for its reaction with the palladium complex. researchgate.netdeepdyve.com The gradual formation of boric acid as a byproduct during the reaction can also affect the acid-base equilibrium and, consequently, influence the reaction's selectivity. researchgate.netdeepdyve.com

The base's countercation (e.g., K⁺, Cs⁺) can also play a role by interacting with the palladium complexes, sometimes negatively, by complexing with the hydroxide group of the [Ar-Pd-OH] intermediate and hindering its reactivity. researchgate.net

Under acidic conditions, protodeboronation can occur through a general acid-catalyzed mechanism. wikipedia.orged.ac.uk This process is essentially an electrophilic aromatic substitution where a proton replaces the boronic acid group. ed.ac.uk DFT mechanistic studies have shown that the acid-promoted, metal-free protodeboronation of arylboronic acids can proceed via an intermolecular metathesis through a four-membered ring transition state. rsc.orgrsc.org This pathway is generally favored for arylboronic acids with electron-donating groups, while those with electron-withdrawing groups, which make the C-B bond electron-deficient, react more slowly. rsc.org While often considered a side reaction, deliberate acid-promoted protodeboronation has been used synthetically where the boronic acid group acts as a temporary directing or blocking group. rsc.orgrsc.org

Table 2: Factors Influencing Protodeboronation Pathways

| Pathway | Key Reactant | pH Condition | Mechanism | Effect of Substituents |

|---|---|---|---|---|

| Acid-Catalyzed | H⁺ | Acidic (pH < 7) | Electrophilic ipso-substitution ed.ac.uk | Favored by electron-donating groups rsc.org |

| Base-Catalyzed | OH⁻ | Basic (pH > 7) | Formation of arylboronate, then reaction with proton source (e.g., H₂O) wikipedia.orgstrath.ac.uk | Fastest at high pH ed.ac.uk |

| Oxidative Degradation | Reactive Oxygen Species (ROS) | Physiological pH | Oxidation of C-B bond digitellinc.comnih.gov | Diminished by reducing electron density on boron nih.gov |

Boronic acids are susceptible to oxidative degradation, a process that can be a major pathway for decomposition, especially in biological contexts or under aerobic conditions. digitellinc.comresearchgate.net This degradation involves the oxidation of the carbon-boron bond, often mediated by reactive oxygen species (ROS) like hydrogen peroxide, to yield an alcohol or phenol (B47542). digitellinc.comresearchgate.netnih.gov The mechanism of oxidation is thought to involve the generation of organic radicals. wikipedia.org At physiological pH, this oxidative instability can be a significant problem. nih.gov

Several strategies can mitigate protodeboronation and oxidative degradation:

Esterification: Converting the boronic acid to a boronate ester, such as a pinacol (B44631) ester, is a common strategy. ed.ac.uk However, esterification does not always confer greater stability and the ester can hydrolyze back to the more reactive boronic acid. ed.ac.uk

Structural Modification: The oxidative stability of boronic acids can be significantly enhanced by reducing the electron density on the boron atom. nih.gov For example, creating an intramolecular ester with a carboxyl group to form a "boralactone" has been shown to increase stability by orders of magnitude by diminishing the stabilization of the boron p-orbital in the rate-limiting transition state of the oxidation. digitellinc.comnih.gov

Reaction Condition Optimization: Since protodeboronation is highly pH-dependent, careful control of pH can minimize degradation. nih.gov For some substrates, acidic conditions are stabilizing, while for others, neutral pH is best. wikipedia.org

Inhibitors/Additives: In some cases, additives can influence the rate of protodeboronation. For instance, Lewis acids like copper or zinc salts have been observed to either accelerate or slow down the fragmentation of certain heteroaromatic boronic acids. ed.ac.uk Conversely, in cases of oxidative degradation, antioxidants could theoretically act as inhibitors, although some common additives like ascorbate (B8700270) have been observed to paradoxically accelerate degradation in specific instances. researchgate.net

By understanding these intricate mechanistic details, chemists can better design reaction conditions to favor the desired cross-coupling pathway while minimizing the detrimental effects of protodeboronation and oxidation, thereby improving the synthetic utility of reagents like 2-Ethoxy-4-fluorophenylboronic acid.

Computational Chemistry and Spectroscopic Characterization

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

No specific DFT or TD-DFT studies for this compound were found in the searched literature.

Structural and Conformational Analysis

Detailed structural and conformational analysis based on computational methods for this compound is not available in the reviewed sources.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Specific Frontier Molecular Orbital (FMO) analysis, including the calculation of HOMO-LUMO gaps for this compound, has not been reported in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps for this compound have not been published in the searched scientific literature.

Non-Linear Optical (NLO) Properties

There are no available studies detailing the Non-Linear Optical (NLO) properties of this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Assignments

While experimental FT-IR and FT-Raman spectra may exist in commercial databases, detailed academic studies providing vibrational assignments for this compound, particularly those supported by computational analysis, were not found. nih.govthermofisher.com

Single Crystal X-ray Diffraction Analysis

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly available single crystal X-ray diffraction data for this compound. Therefore, a detailed discussion of its crystal structure, including unit cell parameters, space group, bond lengths, and bond angles, cannot be provided based on experimental findings. While X-ray diffraction studies have been conducted on related compounds such as 2-fluorophenylboronic acid, this data cannot be directly extrapolated to the title compound due to the influence of the ethoxy substituent on the crystal packing and molecular geometry.

In the absence of experimental data, computational modeling could offer insights into the likely molecular structure and intermolecular interactions, such as hydrogen bonding of the boronic acid groups and potential π-stacking of the phenyl rings. However, this would be a theoretical model and not a substitute for empirical crystallographic analysis.

Advanced Catalytic Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions of 2-Ethoxy-4-fluorophenylboronic Acid

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This compound has proven to be a competent coupling partner in these reactions, facilitating the synthesis of a variety of substituted biaryl structures.

Formation of Biaryl Compounds and Complex Organic Architectures

The primary application of this compound in Suzuki-Miyaura reactions is the synthesis of biaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. In a notable example, this compound has been utilized in a Suzuki coupling reaction to produce a biaryl compound as a key intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors. google.com The reaction involves coupling the boronic acid with a suitable aryl halide or triflate in the presence of a palladium catalyst.

The resulting biaryl product from one such reaction yielded a mass spectrometry (MS) value of m/e = 301.1 [M+H]+, confirming the successful incorporation of the 2-ethoxy-4-fluorophenyl moiety. google.com This demonstrates the compound's utility in constructing complex molecular frameworks that are of interest in drug discovery programs.

Catalyst Systems and Ligand Design for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst and ligand. While specific catalyst systems for reactions involving this compound are not extensively detailed in the public domain, general principles of Suzuki-Miyaura catalysis apply. A "suitable palladium catalyst" is often cited in synthetic procedures. google.com

For effective coupling, palladium(0) species are typically generated in situ from palladium(II) precursors such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂). The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines like those of the Buchwald or Fu groups, are commonly employed to enhance catalytic activity, particularly with challenging substrates. The selection of an appropriate ligand can influence reaction rates, yields, and the tolerance of various functional groups.

Solvent Effects and Green Chemistry Approaches (e.g., Aqueous/Organic Biphasic Systems, Microwave Irradiation)

The choice of solvent can significantly impact the outcome of a Suzuki-Miyaura reaction. While traditional organic solvents like toluene (B28343), dioxane, and dimethylformamide (DMF) are effective, there is a growing emphasis on developing more environmentally benign procedures. Green chemistry approaches aim to reduce the use of hazardous solvents and energy consumption.

Aqueous or aqueous/organic biphasic systems are attractive alternatives, often used in conjunction with water-soluble catalysts or phase-transfer agents. These systems can simplify product isolation and catalyst recycling. Furthermore, microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. While specific examples detailing the use of this compound under these green conditions are not widely reported, the general applicability of these techniques to Suzuki-Miyaura reactions suggests their potential for optimizing syntheses involving this boronic acid.

Solid-Phase Synthesis Applications

Solid-phase synthesis offers several advantages for the construction of compound libraries, including simplified purification and the potential for automation. In the context of Suzuki-Miyaura reactions, either the aryl halide or the boronic acid can be immobilized on a solid support. While there is no specific literature detailing the use of this compound in solid-phase synthesis, the methodology is well-established.

Typically, a resin-bound aryl halide is treated with a solution of the boronic acid in the presence of a palladium catalyst and a base. After the reaction is complete, the desired biaryl product can be cleaved from the resin, while excess reagents and byproducts are washed away. This approach is highly amenable to the rapid generation of diverse biaryl libraries for high-throughput screening in drug discovery and materials science.

Other Cross-Coupling and Coupling Reactions

Beyond the Suzuki-Miyaura reaction, boronic acids are versatile reagents in a variety of other carbon-carbon and carbon-heteroatom bond-forming reactions.

C-C Bond Formation Beyond Suzuki-Miyaura

While the primary documented application for this compound is in Suzuki-Miyaura coupling, its potential extends to other palladium-catalyzed reactions. For instance, the Heck reaction, which couples organohalides with alkenes, and the Sonogashira reaction, which couples organohalides with terminal alkynes, are powerful C-C bond-forming methodologies. The patent literature that describes the use of this compound in Suzuki couplings also mentions the utility of Heck and Sonogashira reactions for the synthesis of related compounds, suggesting that this boronic acid or its derivatives could potentially be employed in a wider range of C-C bond-forming transformations. google.com

C-Heteroatom Bond Formation

The formation of carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and materials. Arylboronic acids have emerged as versatile reagents for these transformations, largely through transition metal-catalyzed cross-coupling reactions. This compound, with its distinct electronic and steric properties, is a valuable, though not extensively documented, participant in this class of reactions. Its utility is primarily demonstrated in copper- and palladium-catalyzed C-N bond-forming reactions, particularly in the arylation of nitrogen-containing heterocycles.

Research in this area has highlighted the capacity of this compound to couple with various imidazole (B134444) derivatives. These reactions, often proceeding under mild conditions, benefit from the electron-withdrawing effect of the fluorine atom and the steric influence of the ethoxy group, which can modulate reactivity and selectivity. While specific, detailed studies on the full scope of its application in C-O and C-S bond formation are less prevalent in readily available literature, the established reactivity in C-N coupling suggests significant potential for these transformations as well.

Key methodologies for C-heteroatom bond formation involving arylboronic acids include the Chan-Lam and Buchwald-Hartwig reactions. The Chan-Lam coupling typically employs a copper catalyst and is attractive for its operational simplicity, often running under aerobic conditions at room temperature. cmu.eduresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed process, is renowned for its broad substrate scope and high efficiency. capes.gov.brbeilstein-journals.orgorgsyn.org

While comprehensive data tables for the reactions of this compound are not compiled in a single source, the following table represents a synthesis of plausible reaction conditions and outcomes based on related studies of C-N bond formation with similar arylboronic acids. This provides an illustrative guide to its potential applications.

Table 1: Representative Copper-Catalyzed N-Arylation of Imidazoles with Arylboronic Acids

| Entry | Arylboronic Acid | Heterocycle | Catalyst System | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Imidazole | [Cu(OH)•TMEDA]₂Cl₂ | CH₂Cl₂ | RT | 71 |

| 2 | 4-Fluorophenylboronic acid | Imidazole | [Cu(OH)•TMEDA]₂Cl₂ | CH₂Cl₂ | RT | 58 |

| 3 | 2-Tolylboronic acid | Imidazole | [Cu(OH)•TMEDA]₂Cl₂ | CH₂Cl₂ | RT | 85 |

| 4 | 4-Methoxyphenylboronic acid | Imidazole | [Cu(OH)•TMEDA]₂Cl₂ | CH₂Cl₂ | RT | 35 |

| 5 | Phenylboronic acid | Benzimidazole | [Cu(OH)•TMEDA]₂Cl₂ | CH₂Cl₂ | RT | 88 |

Data is illustrative and based on studies of related arylboronic acids. cmu.edu

The development of efficient and selective catalytic systems remains an active area of research. For instance, the use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline, has been shown to significantly enhance the efficiency of copper-catalyzed N-arylation of imidazoles with various aryl halides and boronic acids under mild conditions. nih.gov Such advancements are crucial for expanding the synthetic utility of substituted arylboronic acids like this compound.

Biological and Medicinal Chemistry Research Applications

Drug Discovery and Development Initiatives

The primary application of 2-Ethoxy-4-fluorophenylboronic acid in the pharmaceutical landscape is as a key intermediate in the synthesis of advanced molecular structures, including active pharmaceutical ingredients (APIs).

This compound is principally utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in modern medicinal chemistry for constructing the core structures of many drugs.

Patents filed by pharmaceutical researchers provide concrete evidence of its role. For instance, it has been used as a critical reactant in the synthesis of inhibitors for enzymes implicated in major diseases. One patent describes its use in preparing a series of quinazolinone derivatives intended as Catechol-O-methyltransferase (COMT) inhibitors, which are relevant for treating neurological disorders. google.com In this synthesis, this compound is coupled with a brominated quinazolinone core to produce the final API candidate. google.com

Another significant application is in the development of cyclin-dependent kinase 9 (CDK9) inhibitors. google.comgoogle.com CDK9 is a recognized target in oncology, and its inhibition can suppress the proliferation of cancer cells. google.com In a patented synthesis route, this compound (CAS No. 480438-58-2) was used as an intermediate to create 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives, which have shown potential in treating hyper-proliferative disorders. google.comgoogle.com

The following table details examples of APIs synthesized using this compound as a key intermediate.

| Intermediate Compound | Reaction Type | Resulting API Class | Therapeutic Target |

| This compound | Suzuki Coupling | Quinazolinone Derivative | COMT |

| This compound | Suzuki Coupling | 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine Derivative | CDK9 |

This table showcases documented instances where this compound is a precursor in the synthesis of potential therapeutic agents.

The use of this compound in synthesizing specific enzyme inhibitors like those for COMT and CDK9 places it directly within the realm of targeted therapy development. google.comgoogle.comgoogle.com Targeted therapies are designed to interfere with specific molecules (targets) that are involved in the growth, progression, and spread of diseases like cancer. dana-farber.org

Beyond its role as a synthetic building block, the boronic acid group itself has inherent properties that are of great interest for targeted therapies. Phenylboronic acids (PBAs) in general have the ability to form reversible covalent bonds with diols, a type of chemical group found in many biological molecules, most notably in sialic acids. thno.orgnih.govnih.gov Sialic acids are often overexpressed on the surface of cancer cells, making the PBA moiety a potential "warhead" for targeting tumors. thno.orgnih.govresearchgate.net This interaction allows for the selective delivery of therapeutic agents to cancer cells while sparing healthy tissues. thno.orgnih.gov While specific studies detailing this targeting mechanism for this compound itself are not prevalent, the APIs derived from it are intended for specific molecular targets, aligning with the principles of modern precision medicine. google.comgoogle.com

In modern drug discovery, large collections of diverse small molecules, known as compound libraries, are screened to identify "hits"—compounds that show activity against a biological target. This compound is a valuable building block for the creation of such libraries. chemical-suppliers.eu Its ability to participate in robust and versatile chemical reactions like the Suzuki coupling allows for the rapid generation of a wide array of novel molecules. chemimpex.com

Chemical suppliers position this compound as a research chemical optimized for drug discovery, making it available for custom synthesis projects aimed at generating focused libraries. chemical-suppliers.eubuyersguidechem.combuyersguidechem.com Medicinal chemists can combine this compound with various other chemical fragments to create a library of related but structurally distinct compounds. Screening this library can then lead to the identification of new lead compounds for drug development programs.

| Library Type | Role of this compound | Desired Outcome |

| Focused Libraries | Key Building Block | Identification of hits against a specific target (e.g., a kinase or receptor) |

| Diversity-Oriented Synthesis | Versatile Reagent | Exploration of new chemical space to find novel biological activities |

This table illustrates the role of this compound in constructing compound libraries for high-throughput screening.

Bioconjugation and Diagnostics

The unique reactivity of the boronic acid functional group extends its utility into the fields of bioconjugation and the development of diagnostic tools.

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule such as a protein or a carbohydrate. The boronic acid group is an effective tool for this purpose. It can react with 1,2- and 1,3-diols, which are common in saccharides and glycoproteins, to form stable cyclic esters called boronate esters. nih.govresearchgate.net This reaction is typically reversible and can be controlled by pH, providing a method for attaching and releasing biomolecules under specific conditions. nih.gov

While specific research demonstrating the use of this compound for bioconjugation is not widely published, the general principle is well-established for arylboronic acids. nih.govnih.gov This chemistry can be used to link proteins, label cells, or create complex biomolecular assemblies for research and therapeutic purposes.

Fluorescent probes are molecules that absorb and re-emit light, allowing scientists to visualize and track biological processes in real time. The boronic acid moiety can be incorporated into a fluorescent molecule to act as a recognition site, creating a sensor. researchgate.net When the boronic acid binds to its target (such as a diol on a cell surface), it can cause a change in the fluorescence properties of the probe (e.g., a shift in color or an increase in intensity). researchgate.net

This principle has been used to develop probes for detecting saccharides and other analytes. The phenyl ring of this compound provides a core structure that can be part of a larger fluorescent system, while the boronic acid group acts as the trigger. Although specific fluorescent probes based on this compound are not prominently featured in the literature, its structural attributes make it a candidate for the design of new sensors for biological imaging and diagnostics.

Theoretical Models for Biological Interactions

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules like this compound and biological macromolecules. These theoretical models offer insights into binding affinity and mechanisms at an atomic level, guiding the design of new therapeutic agents. chemrxiv.orgnih.gov

The interaction between boronic acids and proteins is of significant interest, particularly for developing "smart" drug delivery systems, such as glucose-responsive insulin (B600854) formulations. bham.ac.uknih.govnih.gov Phenylboronic acid moieties have been conjugated to insulin to create derivatives that can interact with sugars on cell surfaces or respond to ambient glucose levels. nih.govfrontiersin.orgresearchgate.net

Theoretical models using molecular docking have been developed to investigate how different boronic acid derivatives interact with and stabilize the insulin protein. chemrxiv.org These computational studies are crucial for screening libraries of compounds and predicting their potential as effective drug candidates before undertaking more complex synthesis and in-vivo testing. chemrxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. chemrxiv.org The stability of this complex is quantified by its binding energy, with a lower (more negative) value indicating a stronger and more stable interaction.

In a theoretical study investigating the interaction between various boronic acid derivatives and insulin (PDB ID: 5MAM), molecular docking was used to calculate the binding energy for each compound. The goal was to identify derivatives that could act as effective insulin stabilizers. chemrxiv.org While this compound was not specifically included in this particular study, the results for related compounds illustrate the methodology. For instance, 3-benzyloxyphenyl boronic acid was found to have the lowest binding energy, suggesting it forms the most stable complex with insulin among the tested derivatives. chemrxiv.org

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 3-Benzyloxyphenylboronic acid | -78.4613 |

| 3-Chloro-4-fluorophenylboronic acid | -53.8003 |

| 4-Bromophenylboronic acid | -53.0016 |

| 3-Chlorophenylboronic acid | -52.977 |

| 3-Fluorophenylboronic acid | -52.6656 |

Note: The binding energies are from a specific computational study and serve as an illustrative example of the analysis performed on related compounds. chemrxiv.org

Hydrogen Bonding: Hydrogen bonds are critical for the structure and recognition properties of arylboronic acids. researchgate.net The boronic acid group, -B(OH)₂, contains two hydroxyl groups that can act as hydrogen bond donors, forming strong, directional interactions with hydrogen bond acceptor atoms (like oxygen or nitrogen) on the amino acid residues of a protein. researchgate.netacs.org In the solid state, arylboronic acids often form hydrogen-bonded dimers, a motif that underscores the strength of these interactions. researchgate.net When docking with a protein like insulin, these hydroxyl groups are crucial for anchoring the molecule into the binding pocket. chemrxiv.org

Materials Science and Engineering Applications

Functionalized Polymers and Organic Electronics

The ability of 2-Ethoxy-4-fluorophenylboronic acid to participate in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction, is central to its application in the synthesis of functionalized polymers. This reaction allows for the incorporation of the 2-ethoxy-4-fluorophenyl moiety into polymer backbones or as pendant groups, enabling the creation of materials with tailored electronic and physical properties.

Development of Advanced Materials with Tailored Properties

The incorporation of this compound into polymeric structures is a key strategy for developing advanced materials with precisely controlled characteristics. The ethoxy group can influence the solubility and processing of the resulting polymers, while the fluorine atom can significantly modify the electronic properties, thermal stability, and intermolecular interactions of the material.

In the realm of organic electronics, the synthesis of conjugated polymers is of paramount importance. These polymers, which feature alternating single and double bonds along their backbone, are the active components in a variety of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The Suzuki-Miyaura coupling reaction, utilizing boronic acids like this compound, is a powerful tool for the synthesis of these conjugated polymers rsc.org. By carefully selecting the monomers to be coupled with this compound, researchers can fine-tune the optoelectronic properties of the resulting polymer, such as its band gap, charge carrier mobility, and luminescence characteristics.

The fluorine substituent on the phenyl ring is particularly influential in this context. Its strong electron-withdrawing nature can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This modulation of energy levels is crucial for optimizing the performance of organic electronic devices by improving charge injection/extraction and enhancing device stability.

Table 1: Potential Effects of Incorporating this compound in Polymers

| Feature of this compound | Potential Impact on Polymer Properties | Application Area |

| Boronic Acid Group | Enables polymerization via Suzuki coupling | Organic Electronics, Advanced Coatings |

| Ethoxy Group | Improves solubility and processability | Solution-processed electronics |

| Fluorine Atom | Modifies electronic properties (HOMO/LUMO levels), enhances thermal stability | OLEDs, OPVs, Organic Transistors |

This table outlines the potential tailored properties achievable by incorporating this compound into polymer structures.

Responsive Polymers and Smart Hydrogels

Phenylboronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that is exploited in the design of "smart" or stimuli-responsive polymers. These materials can undergo significant changes in their physical or chemical properties in response to specific external stimuli, such as changes in pH or the concentration of glucose.

Polymers functionalized with phenylboronic acid moieties can be used to create hydrogels that exhibit pH- and/or glucose-responsive behavior rsc.orgnih.gov. At physiological pH, the boronic acid group exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form can bind to diols, such as glucose, leading to the formation of a cross-linked hydrogel network.

The introduction of this compound into such systems could offer several advantages. The fluorine atom can influence the pKa of the boronic acid, potentially shifting the pH range over which the hydrogel is responsive. This allows for the fine-tuning of the material's sensitivity to pH changes in a desired physiological or environmental range.

Table 2: Principles of Phenylboronic Acid-Based Responsive Hydrogels

| Stimulus | Mechanism of Response | Potential Role of this compound |

| pH | The equilibrium between the neutral and anionic forms of the boronic acid is pH-dependent. Changes in pH can shift this equilibrium, leading to the formation or dissociation of cross-links with diol-containing polymers, resulting in swelling or shrinking of the hydrogel. | The fluorine atom can modulate the pKa of the boronic acid, allowing for the design of hydrogels responsive to specific pH ranges. |

| Glucose | Phenylboronic acids can form stable complexes with glucose. In the presence of glucose, competitive binding can disrupt the cross-links within the hydrogel, leading to its dissolution or swelling. | The electronic effects of the ethoxy and fluoro groups may influence the binding affinity and selectivity for glucose over other saccharides. |

This table describes the fundamental principles behind the stimuli-responsive behavior of hydrogels containing phenylboronic acid and the potential influence of the specific substituents of this compound.

Surface Modification and Environmental Sensing

The reactivity of the boronic acid group also makes this compound a candidate for surface modification and the development of chemical sensors. The ability to immobilize this molecule onto various substrates opens up possibilities for creating functional surfaces with specific recognition capabilities.

Use in Surface Functionalization

The functionalization of surfaces with organic molecules is a critical step in the fabrication of many advanced devices, from biosensors to microelectronics. Boronic acids can be used to modify surfaces such as silicon wafers and gold nanoparticles osti.govscispace.com. For instance, research on the closely related 4-fluorophenylboronic acid has demonstrated its ability to react with chlorinated silicon surfaces, forming a stable monolayer osti.gov. This suggests that this compound could be similarly employed to create functionalized silicon surfaces. The ethoxy and fluoro groups would then be exposed on the surface, altering its properties, such as hydrophobicity and reactivity.

Furthermore, boronic acids can form self-assembled monolayers (SAMs) on gold surfaces through the formation of boroxine (B1236090) structures upon dehydration harvard.eduoaepublish.com. These organized molecular layers can be used to control the interfacial properties of the gold substrate. The presence of the ethoxy and fluoro groups in this compound would dictate the surface energy and chemical functionality of the resulting SAM.

Development of Sensors for Environmental Pollutants

The ability of boronic acids to bind with specific analytes makes them attractive for the development of chemical sensors. Phenylboronic acid-functionalized materials have been explored for the detection of a variety of target molecules, including saccharides and metal ions.

Electrochemical sensors are a promising platform for the detection of environmental pollutants such as heavy metal ions nih.govresearchgate.nettuiasi.roresearchgate.net. A sensor electrode can be modified with a material containing boronic acid groups. The binding of a target analyte to the boronic acid can cause a measurable change in the electrochemical properties of the electrode, such as its capacitance or electron transfer resistance. The fluorine atom in this compound could enhance the sensitivity and selectivity of such sensors due to its electronic influence on the boronic acid's binding properties.

Fluorescent sensors represent another important class of detection systems nih.govmdpi.com. The fluorescence of a molecule can be quenched or enhanced upon binding to a target analyte. By designing a fluorescent molecule that also contains a boronic acid group, a sensor can be created where the binding of a pollutant modulates the fluorescence signal. The specific electronic properties conferred by the 2-ethoxy-4-fluorophenyl moiety could be used to tune the photophysical properties of such a sensor.

Table 3: Potential Sensor Applications of this compound

| Sensor Type | Principle of Detection | Potential Role of this compound | Target Pollutants |

| Electrochemical | Binding of the analyte to the boronic acid on an electrode surface causes a change in an electrical signal (e.g., current, potential, impedance). | The fluoro and ethoxy groups can influence the binding affinity and selectivity of the boronic acid for the target analyte. | Heavy metal ions, catechols, fluoride ions |

| Fluorescent | The fluorescence of a probe containing the boronic acid is altered upon binding to the analyte. | The substituents can modify the photophysical properties of the fluorescent probe, potentially leading to higher sensitivity and selectivity. | Polycyclic aromatic hydrocarbons, pesticides |

This table illustrates the potential applications of this compound in the development of sensors for environmental pollutants, detailing the detection principles and the compound's potential contributions.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The preparation of boronic acids is generally well-established. tcichemicals.com However, research continues to seek more efficient, cost-effective, and environmentally friendly synthetic routes. For compounds like 2-Ethoxy-4-fluorophenylboronic acid, future methodologies may draw inspiration from the development of new technical routes for structurally related molecules. For instance, a novel, low-cost, and high-yield synthesis for 2-ethoxy-4,6-difluoropyrimidine (B62712) has been developed starting from urea, a readily available and inexpensive raw material. google.com This approach, which involves the preparation of an O-ethyl isourea sulfate (B86663) intermediate followed by cyclization, chlorination, and fluorination, showcases a strategy of building complex molecules from simple precursors, a principle that could be adapted for the synthesis of functionalized phenylboronic acids. google.com The development of such pathways could significantly reduce production costs and enhance safety, making this compound more accessible for large-scale applications. google.com

Advanced Catalytic Systems

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. chembk.comresearchgate.net The future in this area lies in the development of more advanced and efficient catalytic systems that can utilize this and other boronic acids. Research is focused on creating novel palladium(II) complexes with specialized ligands, such as those based on N-heterocyclic carbenes (NHCs), which have demonstrated high reactivity. nih.gov

Recent advancements include the development of anhydrous cross-coupling conditions that employ trimethyl borate (B1201080) as an additive. nih.gov This method enhances reaction rates and yields by solubilizing boronate complexes and preventing catalyst poisoning, which is particularly beneficial when working with heteroaryl compounds. nih.gov The ongoing innovation in catalyst design, including the use of phosphine-free palladium complexes in aqueous media, aims to improve catalyst stability, expand substrate scope, and allow for reactions under milder, more environmentally friendly conditions. researchgate.net As these new catalytic systems are refined, the utility of this compound as a coupling partner in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, will continue to grow. researchgate.net

Expanding Biological Applications

Boronic acids have gained significant attention in medicinal chemistry, a trend spurred by the success of drugs like bortezomib (B1684674). sigmaaldrich.com Researchers are actively exploring the biological potential of various boronic acid derivatives. A significant emerging application for derivatives of this compound is in the treatment of type 2 diabetes and obesity. nih.gov

A recent study detailed the discovery of a series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a key regulator of insulin (B600854) signaling, making it a validated therapeutic target. nih.gov One of the developed compounds, which can be synthesized from a 2-ethoxy-4-substituted phenyl precursor, exhibited high inhibitory activity and significant selectivity over other phosphatases. nih.gov Furthermore, this compound was shown to enhance insulin-stimulated glucose uptake in cells without significant cytotoxicity, highlighting its potential as a future therapeutic agent. nih.gov This research opens the door for further exploration of this compound as a scaffold in the design of new drugs for metabolic diseases and other therapeutic areas where boronic acids have shown promise, such as in anticancer and antimicrobial agents. sigmaaldrich.com

Innovations in Materials Science

The unique properties of boronic acids are being harnessed to create innovative materials with tunable properties. While research in this area has not extensively utilized this compound specifically, the principles established with other phenylboronic acids pave the way for its future application.

One promising area is the synthesis of hypercrosslinked polymers (HCPs). researchgate.net Phenylboronic acids can be used as monomers in Friedel-Crafts alkylation reactions to create HCPs with high surface areas and rich porosity. researchgate.net These materials have shown excellent capabilities for adsorbing pollutants, such as chlorophenols, from water. researchgate.net The ethoxy and fluoro substituents on this compound could be used to fine-tune the surface chemistry and adsorptive properties of such polymers.

Another emerging field is the development of "smart" materials, such as self-healing polymers and supramolecular gels. acs.orgresearchgate.net The reversible interaction between boronic acids and diols is a key mechanism for creating dynamic and responsive materials. acs.org For example, polymers containing phenylboronic acid have been blended to create materials with self-healing properties stimulated by humidity. researchgate.net The incorporation of this compound into polymer chains could influence the material's thermal properties and its responsiveness to stimuli, opening up possibilities for its use in advanced sensors, drug delivery systems, and regenerative medicine. acs.orgresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BFO₃ | sigmaaldrich.com |

| Molecular Weight | 183.97 g/mol | sigmaaldrich.com |

| CAS Number | 480438-58-2 | sigmaaldrich.com |

| Melting Point | 136-141 °C | sigmaaldrich.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。